molecular formula C10H15N3 B14504995 (1E)-1,3-Diethyl-3-phenyltriaz-1-ene CAS No. 63246-76-4

(1E)-1,3-Diethyl-3-phenyltriaz-1-ene

Cat. No.: B14504995
CAS No.: 63246-76-4
M. Wt: 177.25 g/mol
InChI Key: SOWRLDCZDXNMSK-UHFFFAOYSA-N
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Description

(1E)-1,3-Diethyl-3-phenyltriaz-1-ene is an organic compound belonging to the class of triazenes. Triazenes are characterized by the presence of a diazo group (-N=N-) linked to an amine group (-NH-). This compound is notable for its unique structure, which includes two ethyl groups and a phenyl group attached to the triazene core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1,3-Diethyl-3-phenyltriaz-1-ene typically involves the reaction of ethylamine with phenylhydrazine in the presence of an oxidizing agent. The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C)

    Solvent: Common solvents like ethanol or methanol

    Oxidizing Agent: Hydrogen peroxide or sodium hypochlorite

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: For controlled reaction conditions

    Continuous Flow Reactors: For large-scale production

    Purification: Techniques like distillation or recrystallization to obtain pure compound

Chemical Reactions Analysis

Types of Reactions

(1E)-1,3-Diethyl-3-phenyltriaz-1-ene undergoes various chemical reactions, including:

    Oxidation: Converts the triazene into corresponding azo compounds

    Reduction: Reduces the triazene to amines

    Substitution: Replaces one of the ethyl groups with other functional groups

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkyl halides

Major Products

    Azo Compounds: Formed through oxidation

    Amines: Formed through reduction

    Substituted Triazenes: Formed through substitution reactions

Scientific Research Applications

(1E)-1,3-Diethyl-3-phenyltriaz-1-ene has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments

    Biology: Investigated for its potential as a biochemical probe

    Medicine: Explored for its potential therapeutic properties, including anticancer activity

    Industry: Utilized in the manufacturing of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1E)-1,3-Diethyl-3-phenyltriaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Inhibit Enzyme Activity: By binding to the active site of enzymes

    Modulate Receptor Function: By interacting with receptor sites on cell membranes

    Induce Cellular Responses: Through the generation of reactive intermediates

Comparison with Similar Compounds

Similar Compounds

    1,3-Diethyl-3-phenyltriazenes: Similar structure but different substituents

    1,3-Dimethyl-3-phenyltriazene: Similar triazene core but with methyl groups instead of ethyl groups

    1,3-Diethyl-3-(p-tolyl)triazene: Similar structure but with a tolyl group instead of a phenyl group

Uniqueness

(1E)-1,3-Diethyl-3-phenyltriaz-1-ene is unique due to its specific combination of ethyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications and research contexts.

Properties

CAS No.

63246-76-4

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

N-ethyl-N-(ethyldiazenyl)aniline

InChI

InChI=1S/C10H15N3/c1-3-11-12-13(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

SOWRLDCZDXNMSK-UHFFFAOYSA-N

Canonical SMILES

CCN=NN(CC)C1=CC=CC=C1

Origin of Product

United States

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